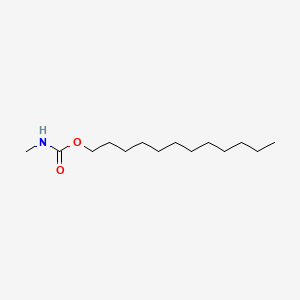

Carbamic acid, methyl-, dodecyl ester

Description

Carbamic acid, methyl-, dodecyl ester (chemical formula: C₁₃H₂₇NO₂) is a carbamate ester characterized by a methyl group attached to the carbamic acid nitrogen and a dodecyl (C₁₂H₂₅) chain as the ester substituent. This structural configuration imparts unique physicochemical properties, such as high lipophilicity due to the long alkyl chain, which influences its solubility, stability, and biological interactions.

Properties

CAS No. |

2591-19-7 |

|---|---|

Molecular Formula |

C14H29NO2 |

Molecular Weight |

243.39 g/mol |

IUPAC Name |

dodecyl N-methylcarbamate |

InChI |

InChI=1S/C14H29NO2/c1-3-4-5-6-7-8-9-10-11-12-13-17-14(16)15-2/h3-13H2,1-2H3,(H,15,16) |

InChI Key |

KAMQYCQIVWNZRB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)NC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Carbamate Esters

Structural and Physicochemical Properties

Key Observations :

- Ethyl and butyl esters are smaller, with ethyl being notably toxic .

- Substituent Effects : Aromatic substituents (e.g., 3-methylphenyl) decrease solubility further and are associated with pesticidal activity, whereas pharmaceutical carbamates like A-908292 (S) balance solubility for bioavailability .

Pharmacological Activity

- Methyl and Dimethyl Carbamates : Exhibit physostigmine-like activity, stimulating intestinal peristalsis and acting as acetylcholinesterase inhibitors. Methylphenyl carbamates show weaker miotic effects .

- Dodecyl Ester: Likely inert in acute pharmacological contexts due to steric hindrance from the long chain. Potential applications may include surfactant roles or slow-release formulations .

Toxicity Profile

- Ethyl Carbamate (Urethane): Classified as carcinogenic (EU Category 2) due to metabolic activation to vinyl compounds and epoxides .

- Butyl and Dodecyl Esters: Longer alkyl chains resist metabolic activation, reducing mutagenic/carcinogenic risks. Butyl carbamate is non-mutagenic .

Metabolic Pathways

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.